5-Fold Greater CCR3 Binding Potency and 16- to 70-Fold Higher Selectivity Over 5-HT2A
A direct, head-to-head SAR study compared the CCR3 binding affinity and selectivity of matched molecular pairs differing only in the position of the benzyl group on the piperidine ring. The 3-benzylpiperidine derivatives (compounds 7 and 8) were approximately 5-fold more potent at the CCR3 receptor than their direct 4-benzylpiperidine analogues (compounds 1 and 2) [1]. Furthermore, the 3-benzylpiperidine derivatives exhibited a dramatic improvement in selectivity, being 16- and 70-fold more selective for CCR3 over the serotonin 5-HT2A receptor, respectively, compared to their 4-benzyl counterparts [1].
| Evidence Dimension | CCR3 Receptor Binding Affinity and Selectivity Ratio (CCR3 IC50 vs. 5-HT2A Ki) |
|---|---|
| Target Compound Data | Compound 7 (3-benzylpiperidine derivative): CCR3 IC50 = 55 ± 9 nM; Selectivity (5-HT2A Ki / CCR3 IC50) = 16-fold. Compound 8 (3-benzylpiperidine derivative): CCR3 IC50 = 41 ± 22 nM; Selectivity = 70-fold. |
| Comparator Or Baseline | Compound 1 (4-benzylpiperidine derivative): CCR3 IC50 = 300 ± 100 nM. Compound 2 (4-benzylpiperidine derivative): CCR3 IC50 = 200 ± 100 nM. |
| Quantified Difference | Potency: ~5.5-fold (300/55) and ~4.9-fold (200/41) improvement for 3-benzylpiperidine derivatives. Selectivity: 16-fold and 70-fold improvement. |
| Conditions | Radioligand binding assays using [125I]-labeled human eotaxin for CCR3 (CHO cell membranes) and [3H]-ketanserin for 5-HT2A receptors. |
Why This Matters
This data provides a clear, quantitative justification for selecting the 3-benzylpiperidine building block over the 4-benzylpiperidine analogue when developing selective CCR3 antagonists, directly impacting target engagement and potential side-effect profiles.
- [1] Varnes JG, Gardner DS, Santella III JB, et al. Discovery of N-propylurea 3-benzylpiperidines as selective CC chemokine receptor-3 (CCR3) antagonists. Bioorg Med Chem Lett. 2004;14(7):1645-1649. View Source
